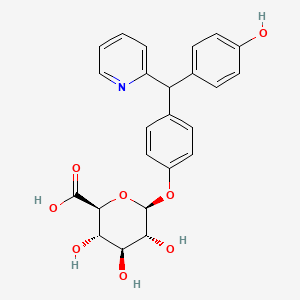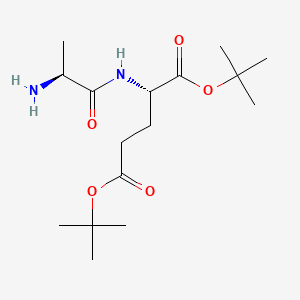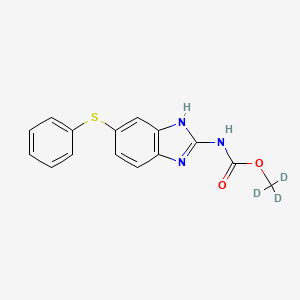
2-Oxobutanoic Acid-13C,d5 Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is commonly used in various scientific research fields, including metabolic studies, environmental analysis, and clinical diagnostics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxobutanoic Acid-13C,d5 Sodium Salt typically involves the incorporation of stable isotopes, such as Carbon-13 and Deuterium, into the molecular structure. This process often requires specialized equipment and reagents to ensure the precise placement of isotopes. The reaction conditions may vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process includes the use of advanced techniques such as isotope exchange reactions and catalytic processes to incorporate the isotopes efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxobutanoic Acid-13C,d5 Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-Oxobutanoic Acid-13C,d5 Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace metabolic pathways and understand biochemical processes.
Medicine: Utilized in clinical diagnostics for imaging and diagnosis of various diseases.
Industry: Applied in environmental analysis to detect pollutants and contaminants in air, water, soil, and food.
Wirkmechanismus
The mechanism of action of 2-Oxobutanoic Acid-13C,d5 Sodium Salt involves its role as a stable isotope-labeled compound. It is used to trace metabolic pathways and study the interactions of molecules within biological systems. The molecular targets and pathways involved include enzymes and metabolic intermediates that participate in various biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxobutanoic Acid Sodium Salt: Similar in structure but without the isotope labeling.
2-Oxobutyric Acid Sodium Salt: Another variant with slight structural differences.
Sodium α-Ketobutyrate: A related compound used in similar applications.
Uniqueness
2-Oxobutanoic Acid-13C,d5 Sodium Salt is unique due to its stable isotope labeling, which allows for precise tracing and analysis in scientific research. This feature makes it particularly valuable in studies requiring detailed metabolic and biochemical insights.
Eigenschaften
CAS-Nummer |
1286996-74-4 |
|---|---|
Molekularformel |
C4H6O3 |
Molekulargewicht |
108.112 |
IUPAC-Name |
3,3,4,4,4-pentadeuterio-2-oxobutanoic acid |
InChI |
InChI=1S/C4H6O3/c1-2-3(5)4(6)7/h2H2,1H3,(H,6,7)/i1+1D3,2D2 |
InChI-Schlüssel |
TYEYBOSBBBHJIV-OJOHWHDRSA-N |
SMILES |
CCC(=O)C(=O)O |
Synonyme |
2-Oxobutyric Acid-13C,d5 Sodium; 2-Ketobutanoic Acid-13C,d5 Sodium; 2-Ketobutyric Acid-13C,d5 Sodium; 2-Oxobutyric Acid-13C,d5 Sodium; 3-Methylpyruvic Acid-13C,d5- Sodium; Propionylformic Acid-13C,d5; α-Ketobutyric Acid-13C,d5; α-keto-n-Butyric Acid- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


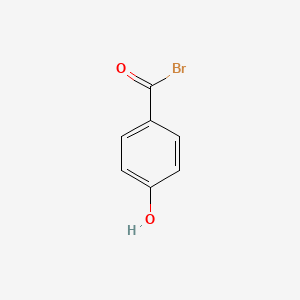
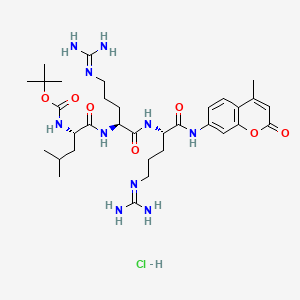
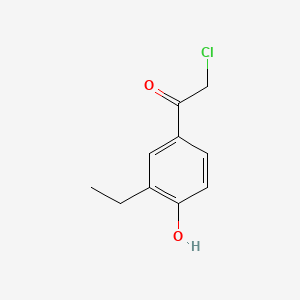
![1-Chloro-2,3,4,5-tetradeuterio-6-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene](/img/structure/B588365.png)
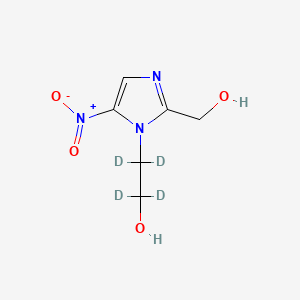
![N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine](/img/structure/B588368.png)

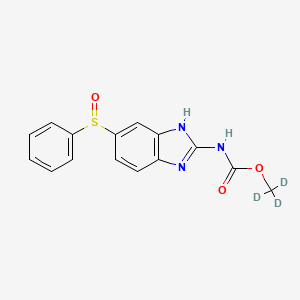
![2-[2,7-Dimethyl-3,6-bis(ethylamino)-9-cyano-9H-xanthene-9-yl]benzoic acid ethyl ester](/img/structure/B588373.png)

